molecular formula C11H22N2O5 B2357731 (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate CAS No. 1609388-31-9

(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate

Cat. No. B2357731
CAS RN: 1609388-31-9
M. Wt: 262.306
InChI Key: ZGMWHKOCLJXCQY-WSZWBAFRSA-N
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Description

“(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate”, also known as Boc-4-amino-L-proline or Boc-A-Pro-OH, is a chemical compound with the CAS Number: 1609388-31-9 . It has a molecular weight of 262.31 and its IUPAC name is (2S,4S)-4-((tert-butoxycarbonyl)amino)-1-methylpyrrolidine-2-carboxylic acid hydrate .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.H2O/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);1H2/t7-,8-;/m0./s1 .


Chemical Reactions Analysis

The Boc group can be removed from the compound under acidic conditions commonly with trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Ionic Liquids and Organic Molecule Extraction

Ionic liquids derived from Boc-protected amino acids have gained attention. These room-temperature ionic liquids (RTILs) exhibit unique properties due to the amino acid component. Boc-AAILs (amino acid ionic liquids) can be tailored for specific applications, such as solvent alternatives in organic synthesis. Their multiple reactive groups require careful handling, but they offer versatility in various chemical processes .

Chiral Crotylboration Reactions

Boc-proline plays a crucial role in chiral crotylboration reactions. When combined with crotylorganoboron compounds, it promotes anti-addition to N-(tert-butoxycarbonyl)amino aldehydes. The resulting products exhibit high diastereofacial selectivity. Researchers leverage this stereodifferentiation to access specific diastereomers with precision .

properties

IUPAC Name

(2S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.H2O/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);1H2/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMWHKOCLJXCQY-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate

CAS RN

1609388-31-9
Record name (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate
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